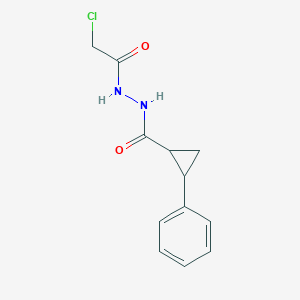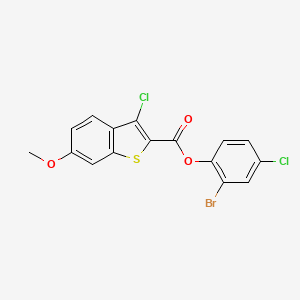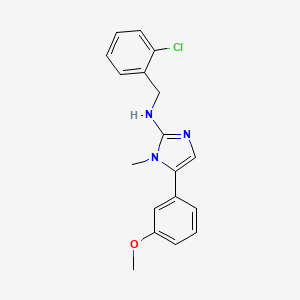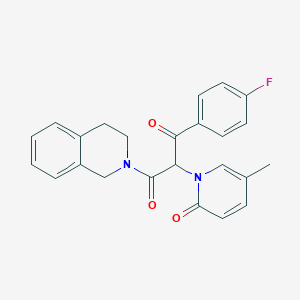![molecular formula C18H23N3O4S B11564499 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11564499.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-5-メチルフェニル)アセトアミドは、様々な官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-5-メチルフェニル)アセトアミドの合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。このプロセスには、一般的に以下のステップが含まれます。
アセトアミド骨格の形成: 最初のステップでは、適切なアミンとアシル化剤を反応させることでアセトアミド骨格が形成されます。
ジメチルスルファモイル基の導入: ジメチルスルファモイル基は、スルホン化剤が中間化合物と反応するスルホン化反応によって導入されます。
フェニル基の結合: フェニル基は、しばしばフェニルハロゲン化物と適切な触媒を用いた置換反応によって結合します。
メトキシ化とメチル化:
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。これには、反応を効率的に促進するために、高度な触媒、制御された温度、および圧力条件の使用が含まれます。
3. 化学反応の分析
反応の種類
2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-5-メチルフェニル)アセトアミドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。その結果、スルホキシドやスルホンが生成されます。
還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。その結果、アミンやアルコールが生成されます。
置換: この化合物は、求核置換反応を起こすことができ、求核剤が特定の官能基を置換します。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
触媒: パラジウム、白金、その他の遷移金属。
主な生成物
これらの反応で生成される主な生成物は、用いられる特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドやスルホンが生成され、還元によってアミンやアルコールが生成される場合があります。
4. 科学研究への応用
2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-5-メチルフェニル)アセトアミドは、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に創薬において、潜在的な治療的応用について研究されています。
工業: 特殊化学品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with an acylating agent.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a sulfonation reaction, where a sulfonating agent reacts with the intermediate compound.
Attachment of the Phenyl Group: The phenyl group is attached via a substitution reaction, often using a phenyl halide and a suitable catalyst.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-5-メチルフェニル)アセトアミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、特定の酵素、受容体、またはシグナル伝達経路を阻害または活性化し、その結果、観察された効果をもたらす可能性があります。正確な分子メカニズムと関与する標的を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
- 2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシフェニル)アセトアミド
- 2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メチルフェニル)アセトアミド
- 2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-4-メチルフェニル)アセトアミド
独自性
2-[(ジメチルスルファモイル)(フェニル)アミノ]-N-(2-メトキシ-5-メチルフェニル)アセトアミドの独自性は、官能基の特定の組み合わせにあります。この組み合わせは、明確な化学的および生物学的特性を付与します。このため、この化合物は様々な用途に適した貴重な化合物であり、他の類似の化合物とは区別されます。
類似化合物との比較
Similar Compounds
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxyphenyl)acetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methylphenyl)acetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C18H23N3O4S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H23N3O4S/c1-14-10-11-17(25-4)16(12-14)19-18(22)13-21(26(23,24)20(2)3)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,19,22) |
InChIキー |
HELOXYQMEXMGPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(naphthalen-2-yloxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11564417.png)
![N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11564441.png)
![(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11564442.png)

![6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11564447.png)


![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11564461.png)
![2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564462.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B11564469.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-methyl-4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11564476.png)

![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11564491.png)
![4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium](/img/structure/B11564494.png)
